molecular formula C18H27NO4 B5157617 ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B5157617
M. Wt: 321.4 g/mol
InChI Key: SXZGKESDDFIMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as ethyl vanillin piperazine, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound vanillin piperazine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, this compound vanillin piperazine has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and detoxification. In cardiovascular diseases, this compound vanillin piperazine has been demonstrated to activate the NO/cGMP pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
Ethyl vanillin piperazine has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, this compound vanillin piperazine has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuroprotection, this compound vanillin piperazine has been demonstrated to reduce oxidative stress and inflammation, as well as improve synaptic plasticity and cognitive function. In cardiovascular diseases, this compound vanillin piperazine has been shown to improve endothelial function and reduce blood pressure, as well as protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

Ethyl vanillin piperazine has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, there are also some limitations to its use in lab experiments, such as its limited solubility in aqueous solutions and potential off-target effects.

Future Directions

There are several future directions for the research on ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound vanillin piperazine in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the research on this compound vanillin piperazine holds promise for the development of novel therapeutic strategies in various fields of medicine.

Synthesis Methods

Ethyl vanillin piperazine can be synthesized through a multi-step process that involves the reaction of vanillin with piperidine, followed by the addition of ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylateene oxide and ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate chloroformate. The resulting product is purified through column chromatography to obtain pure this compound vanillin piperazine.

Scientific Research Applications

Ethyl vanillin piperazine has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer treatment, ethyl 1-(2-hydroxyethyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate vanillin piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound vanillin piperazine has been found to protect against oxidative stress and improve cognitive function. In cardiovascular diseases, this compound vanillin piperazine has been demonstrated to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

ethyl 1-(2-hydroxyethyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-3-23-17(21)18(8-5-9-19(14-18)10-11-20)13-15-6-4-7-16(12-15)22-2/h4,6-7,12,20H,3,5,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZGKESDDFIMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CCO)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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